Dipotassium aquapentachlororuthenate Dipotassium aquapentachlororuthenate
Brand Name: Vulcanchem
CAS No.: 14404-33-2
VCID: VC3748602
InChI: InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5
SMILES: O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+]
Molecular Formula: Cl5H2K2ORu
Molecular Weight: 374.5 g/mol

Dipotassium aquapentachlororuthenate

CAS No.: 14404-33-2

Cat. No.: VC3748602

Molecular Formula: Cl5H2K2ORu

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Dipotassium aquapentachlororuthenate - 14404-33-2

Specification

CAS No. 14404-33-2
Molecular Formula Cl5H2K2ORu
Molecular Weight 374.5 g/mol
IUPAC Name dipotassium;pentachlororuthenium(2-);hydrate
Standard InChI InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5
Standard InChI Key SRVGBBZEPHUDFZ-UHFFFAOYSA-I
SMILES O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+]
Canonical SMILES O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+]

Introduction

Chemical Identity and Basic Properties

Dipotassium aquapentachlororuthenate(III) is a brown to red crystalline powder with a molar mass of 374.55 g/mol. Its structure consists of a ruthenium(III) center coordinated by five chloride ligands and one water molecule, forming an octahedral geometry . The compound is highly soluble in aqueous solutions, a property that facilitates its use in homogeneous catalysis .

Key Properties:

  • IUPAC Name: dipotassium pentachlororuthenium(2-) hydrate

  • Molecular Formula: Cl₅H₂K₂ORu

  • Solubility: 120 g/L in water at 25°C

  • Thermal Stability: Decomposes above 250°C without melting .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized by reacting ruthenium trichloride (RuCl₃) with potassium chloride (KCl) in an acidic aqueous medium. The reaction proceeds under reflux at 80°C for 6–8 hours, yielding the product as a crystalline precipitate :

RuCl3+2KCl+H2OK2[RuCl5(H2O)]+HCl\text{RuCl}_3 + 2\text{KCl} + \text{H}_2\text{O} \rightarrow \text{K}_2[\text{RuCl}_5(\text{H}_2\text{O})] + \text{HCl}

The purity of the product is enhanced through recrystallization from hot water.

Industrial Production

Industrial synthesis optimizes yield by using excess KCl and controlling pH between 1.5 and 2.0. Continuous flow reactors achieve a production efficiency of 85–90%, with minimal ruthenium loss .

Table 1: Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Temperature80°C70–90°C
Reaction Time8 hours4–6 hours
KCl Molar Ratio1:2.51:3.0
Yield70–75%85–90%

Chemical Structure and Reactivity

The octahedral geometry of K₂[RuCl₅(H₂O)] is confirmed by X-ray crystallography, with bond lengths of 2.34–2.38 Å for Ru–Cl and 2.12 Å for Ru–O . The water ligand is labile, enabling substitution reactions with nucleophiles such as ammonia or thiocyanate.

Redox Behavior:
Ruthenium(III) in the complex undergoes one-electron oxidation to Ru(IV) in the presence of strong oxidants like [CoIIIW₁₂O₄₀]⁵⁻, forming a transient Ru(IV) intermediate :

Ru(III)+CoIIIW12O405Ru(IV)+CoIIW12O406\text{Ru(III)} + \text{CoIIIW}_{12}\text{O}_{40}^{5-} \rightarrow \text{Ru(IV)} + \text{CoIIW}_{12}\text{O}_{40}^{6-}

This redox activity underpins its catalytic applications.

Catalytic Applications and Mechanisms

Oxidation of Organic Substrates

The compound catalyzes the oxidation of D-glucose to gluconic acid using [CoIIIW₁₂O₄₀]⁵⁻ as the terminal oxidant. Kinetic studies reveal a first-order dependence on both the ruthenium complex and glucose concentrations .

Mechanistic Pathway:

  • Oxidation of Ru(III) to Ru(IV):

    Ru(III)+CoIIIW12O405Ru(IV)+CoIIW12O406\text{Ru(III)} + \text{CoIIIW}_{12}\text{O}_{40}^{5-} \rightarrow \text{Ru(IV)} + \text{CoIIW}_{12}\text{O}_{40}^{6-}
  • Substrate Oxidation:
    Ru(IV) abstracts a hydrogen atom from glucose, generating a radical intermediate.

  • Regeneration of Ru(III):
    The radical intermediate transfers an electron to Ru(IV), restoring the catalyst.

Table 2: Kinetic Parameters for Glucose Oxidation

ParameterValue
Rate Constant (k)1.2×103 s11.2 \times 10^{-3}\ \text{s}^{-1}
Activation Energy (Eₐ)45.6 kJ/mol
ΔH‡43.1 kJ/mol
ΔS‡−120 J/(mol·K)

Comparative Analysis with Related Compounds

Table 3: Comparison of Ruthenium Complexes

CompoundOxidation StateKey Application
K₂[RuCl₅(H₂O)]+3Catalytic oxidation
K[RuCl₄(H₂O)₂]+3Photocatalysis
[Ru(NH₃)₆]Cl₃+3Electron transfer

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